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Compound of Interest

Compound Name: Lucifer yellow CH ammonium

Cat. No.: B15554301 Get Quote

Introduction

Lucifer Yellow CH is a highly versatile fluorescent dye extensively used in cell biology and

neuroscience for visualizing cell morphology and intercellular communication.[1] Its

carbohydrazide (CH) group is a key feature, allowing the dye to be covalently linked to

surrounding biomolecules through aldehyde fixation, ensuring its retention within the cell post-

staining. This property makes it exceptionally suitable for applications in fixed tissues. The dye

is characterized by its bright yellow-green fluorescence, high water solubility, and relatively low

toxicity to cells.[2] These attributes, combined with its inability to cross cell membranes, make it

an ideal tracer for a variety of applications, including neuronal tracing, the study of gap

junctions, and assessing cell permeability.[3][2]

Key Properties and Characteristics

Lucifer Yellow is a low molecular weight (approx. 500 Da) fluorescent marker that can be

introduced into cells via various methods such as microinjection, iontophoresis, electroporation,

or scrape-loading.[3][4][5] Once inside a cell, it diffuses throughout the cytoplasm, filling the

soma, dendrites, and axons, providing a detailed view of the cell's morphology.[3] Its

compatibility with common fixatives like paraformaldehyde and its suitability for combination

with immunohistochemistry further enhance its utility in complex experimental designs.[4][6]
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Property Value Reference(s)

Dye Type Anionic fluorescent dye [7]

Molecular Weight ~457.25 g/mol (dilithium salt)

Excitation Maximum ~428-430 nm [4]

Emission Maximum ~533-540 nm [4][8]

Form Powder

Color Faint to dark orange

Solubility High in water (e.g., 1 mg/mL) [2]

Key Functional Group Carbohydrazide (CH)

Experimental Protocols
Protocol 1: Iontophoretic Filling of Single Cells in Fixed
Brain Slices
This protocol is adapted for visualizing the detailed morphology of individual cells, such as

astrocytes or neurons, in previously fixed brain tissue.[9][10]

Materials:

Lucifer Yellow CH (dilithium or dipotassium salt)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Phosphate-Buffered Saline (PBS), 0.1 M

Potassium Chloride (KCl), 5 mM

Borosilicate glass capillaries

Micropipette puller

Microscope with fluorescence and bright-field optics (confocal recommended)[9]
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Micromanipulator

Voltage source/stimulator[11]

Procedure:

Tissue Fixation and Sectioning:

Perfuse the animal with ice-cold PBS followed by a 4% paraformaldehyde solution.

Post-fix the brain in the same fixative for several hours to overnight at 4°C.

Section the brain into slices (e.g., 50-100 µm) using a vibratome.[10]

Store slices in 0.1 M PBS at 4°C.

Lucifer Yellow Solution Preparation:

Prepare a 1.5% (w/v) Lucifer Yellow solution by dissolving the salt in 5 mM KCl.[9]

Vortex thoroughly to ensure complete dissolution.

Centrifuge the solution for 10 minutes at >16,000 x g to pellet any aggregates.[9]

Filter the supernatant using a 0.2 µm syringe filter. This step is critical to prevent electrode

clogging.[9] Store aliquots at 4°C for up to 3 months.

Electrode Preparation and Filling:

Pull sharp electrodes from borosilicate glass capillaries using a micropipette puller.

Fill the electrode from the back with 1-2 µL of the filtered Lucifer Yellow solution, allowing

the solution to travel to the tip via capillary action (5-10 minutes).[11]

Iontophoretic Injection:

Place a fixed brain slice in a glass-bottom dish filled with 0.1 M PBS.
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Mount the filled electrode onto a holder connected to a micromanipulator and a voltage

source.[11]

Under visual guidance (bright-field microscopy), identify a target cell.

Carefully impale the cell membrane with the electrode tip.

Apply negative current pulses to iontophoretically inject the negatively charged Lucifer

Yellow into the cell until the soma and distal processes are brightly fluorescent.

Imaging:

After injection, carefully withdraw the electrode.

Image the filled cell using fluorescence or confocal microscopy. Use an excitation

wavelength of ~488 nm to visualize the dye.[11]

Acquire Z-stacks for 3D reconstruction of the cell's morphology.[9]
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Workflow for iontophoretic filling of a cell in fixed tissue.
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Protocol 2: Lucifer Yellow Staining Combined with
Immunohistochemistry (IHC)
This protocol allows for the morphological identification of a cell with Lucifer Yellow, followed by

immunolabeling to identify protein expression within the same cell or tissue.[6]

Materials:

Lucifer Yellow-filled tissue slices (from Protocol 1)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[12]

Blocking solution (e.g., 5-10% normal serum in PBS)[12]

Primary antibody (diluted in blocking solution)

Fluorophore-conjugated secondary antibody

Mounting medium with DAPI

Procedure:

Lucifer Yellow Injection:

Perform intracellular injection of Lucifer Yellow into target cells in fixed slices as described

in Protocol 1.

It is recommended to capture images of the LY-filled cells at this stage, as some

fluorescence may be quenched during subsequent IHC steps.

Permeabilization:

After LY injection, wash the slices thoroughly in PBS.

Incubate slices in permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15

minutes at room temperature.[12]

Blocking:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8152243/
https://www.researchgate.net/post/Does_anybody_have_a_protocol_for_Lucifer_Yellow_cell_infusion_and_immunostaining
https://www.researchgate.net/post/Does_anybody_have_a_protocol_for_Lucifer_Yellow_cell_infusion_and_immunostaining
https://www.researchgate.net/post/Does_anybody_have_a_protocol_for_Lucifer_Yellow_cell_infusion_and_immunostaining
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash slices in PBS.

Incubate in blocking solution for 1-2 hours at room temperature to minimize non-specific

antibody binding.[12]

Antibody Incubation:

Incubate slices with the primary antibody, diluted to its optimal concentration in blocking

solution, overnight at 4°C.

The next day, wash the slices extensively with PBS (e.g., 3 x 10 minutes).

Incubate with the appropriate fluorophore-conjugated secondary antibody (choose a

fluorophore spectrally distinct from Lucifer Yellow, e.g., a red or far-red dye) for 2 hours at

room temperature, protected from light.

Mounting and Imaging:

Wash slices extensively in PBS.

Mount the slices on glass slides using an anti-fade mounting medium, optionally

containing DAPI for nuclear counterstaining.

Image using a confocal microscope with separate channels for Lucifer Yellow, the

secondary antibody fluorophore, and DAPI.
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Workflow for combining Lucifer Yellow staining with IHC.
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Protocol 3: Scrape-Loading for Gap Junction Analysis in
Fixed Cells
This method is used to assess gap junctional intercellular communication (GJIC) in a

population of cultured cells by observing the transfer of dye from damaged cells to their

coupled neighbors.[13]

Materials:

Cultured cells grown to confluence on coverslips

Lucifer Yellow CH

Divalent ion-free PBS (e.g., containing EDTA)

Razor blade or scalpel

4% Paraformaldehyde (PFA)

Fluorescence microscope

Procedure:

Cell Preparation:

Grow cells to a confluent monolayer on glass coverslips.

Dye Loading:

Prepare a Lucifer Yellow solution (e.g., 0.5 mg/mL) in divalent ion-free PBS.[13]

Wash the cell monolayer once with the divalent ion-free PBS.

Remove the wash buffer and add the Lucifer Yellow solution to cover the cells.

Using a sharp razor blade, make several linear scrapes across the monolayer. This will

transiently permeabilize the cells along the scrape line, allowing the dye to enter.[13]
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Dye Transfer and Fixation:

Incubate the cells for 5-15 minutes at 37°C to allow the dye to transfer from the initially

loaded cells to adjacent, coupled cells via gap junctions.

Wash the cells three times with regular PBS to remove extracellular dye.

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13]

Imaging and Analysis:

Wash the fixed cells with PBS and mount the coverslip onto a slide.

Examine the cells using a fluorescence microscope.

GJIC is indicated by the presence of fluorescent cells adjacent to the scrape line. The

distance the dye has traveled away from the scrape is a measure of the extent of cell

coupling.[13]
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Principle of gap junction detection using Lucifer Yellow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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